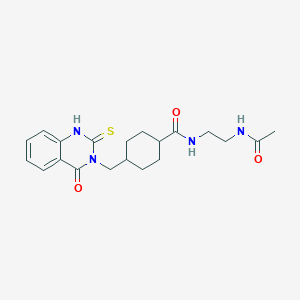
N-(2-acetamidoethyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-acetamidoethyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C20H26N4O3S and its molecular weight is 402.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-acetamidoethyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. Its structure integrates a cyclohexanecarboxamide moiety with a quinazoline derivative, characterized by the presence of nitrogen and sulfur heteroatoms, which may enhance its pharmacological properties.
Structural Features
The compound's unique structure includes:
- Cyclohexanecarboxamide : Provides a stable backbone.
- Quinazoline Derivative : Associated with various biological activities, particularly anticancer properties.
- Thioxo Group : Enhances reactivity and potential interactions with biological macromolecules.
- Acetamidoethyl Side Chain : May influence solubility and bioavailability.
Biological Activity Overview
Research indicates that compounds containing quinazoline structures can exhibit significant biological activities, including:
- Anticancer Properties : Quinazolines are known to inhibit specific kinases involved in cancer progression.
- Antimicrobial Effects : The thioxo group may facilitate interactions that enhance antimicrobial activity.
- Kinase Inhibition : The compound may inhibit kinases crucial for cancer cell proliferation and survival pathways.
- Nucleophilic Addition Reactions : The thioxo group can participate in reactions that may alter the compound's activity profile.
- Electrophilic Substitution : The quinazoline ring can engage in electrophilic substitution, potentially leading to active metabolites.
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Oxoquinazoline | Quinazoline core without thioxo group | Anticancer properties |
| Thiohydantoin derivatives | Similar thio-containing structure | Antimicrobial activity |
| 2-Acetylaminobenzamide | Acetamido group but different core | Analgesic effects |
This table illustrates the uniqueness of this compound due to its combination of structural features, which may confer distinct biological activities not present in other similar compounds.
Case Studies and Research Findings
-
Antitumor Activity :
- Studies have shown that quinazoline derivatives exhibit potent antitumor activity against various cancer cell lines. For example, compounds similar to this compound were tested on lung cancer cell lines (A549, HCC827) using MTS cytotoxicity assays. Results indicated significant inhibition of cell proliferation with IC50 values ranging from 0.85 to 6.75 µM depending on the specific derivative tested .
-
Antimicrobial Activity :
- The antimicrobial properties of quinazoline derivatives have been documented against bacterial strains such as E. coli and S. aureus. These studies utilized disc diffusion methods to assess the effectiveness of various derivatives, highlighting the potential of compounds like this compound in treating infections .
属性
IUPAC Name |
N-(2-acetamidoethyl)-4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-13(25)21-10-11-22-18(26)15-8-6-14(7-9-15)12-24-19(27)16-4-2-3-5-17(16)23-20(24)28/h2-5,14-15H,6-12H2,1H3,(H,21,25)(H,22,26)(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPNPHISMAZXAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)C1CCC(CC1)CN2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














